molecular formula C15H21N3O4S B13209987 N-(Cyclopropylmethyl)-1-(4-nitrobenzenesulfonyl)piperidin-4-amine

N-(Cyclopropylmethyl)-1-(4-nitrobenzenesulfonyl)piperidin-4-amine

Cat. No.: B13209987
M. Wt: 339.4 g/mol
InChI Key: IGYCNYNNZRSVIM-UHFFFAOYSA-N
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Description

“N-(Cyclopropylmethyl)-1-(4-nitrobenzenesulfonyl)piperidin-4-amine” is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of a nitrobenzenesulfonyl group and a cyclopropylmethyl group in the molecule suggests potential biological activity and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(Cyclopropylmethyl)-1-(4-nitrobenzenesulfonyl)piperidin-4-amine” typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Nitrobenzenesulfonyl Group: This step involves the sulfonylation of the piperidine ring using 4-nitrobenzenesulfonyl chloride under basic conditions.

    Attachment of the Cyclopropylmethyl Group: The final step involves the alkylation of the piperidine nitrogen with cyclopropylmethyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The compound can be reduced using hydrogenation or other reducing agents.

    Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or thiols.

Major Products Formed

    Reduction: Reduction of the nitro group forms the corresponding amine.

    Substitution: Substitution of the sulfonyl group can yield various derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting the central nervous system.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “N-(Cyclopropylmethyl)-1-(4-nitrobenzenesulfonyl)piperidin-4-amine” would depend on its specific biological target. Generally, compounds with a piperidine core can interact with various receptors and enzymes in the body. The nitrobenzenesulfonyl group may enhance binding affinity to certain proteins, while the cyclopropylmethyl group can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(Cyclopropylmethyl)-1-(4-methylbenzenesulfonyl)piperidin-4-amine
  • N-(Cyclopropylmethyl)-1-(4-chlorobenzenesulfonyl)piperidin-4-amine
  • N-(Cyclopropylmethyl)-1-(4-fluorobenzenesulfonyl)piperidin-4-amine

Uniqueness

“N-(Cyclopropylmethyl)-1-(4-nitrobenzenesulfonyl)piperidin-4-amine” is unique due to the presence of the nitro group, which can impart distinct electronic and steric properties. This can influence the compound’s reactivity and interaction with biological targets, potentially leading to unique pharmacological effects.

Properties

Molecular Formula

C15H21N3O4S

Molecular Weight

339.4 g/mol

IUPAC Name

N-(cyclopropylmethyl)-1-(4-nitrophenyl)sulfonylpiperidin-4-amine

InChI

InChI=1S/C15H21N3O4S/c19-18(20)14-3-5-15(6-4-14)23(21,22)17-9-7-13(8-10-17)16-11-12-1-2-12/h3-6,12-13,16H,1-2,7-11H2

InChI Key

IGYCNYNNZRSVIM-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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